molecular formula C18H15NO2 B3167089 Benzyl N-(naphthalen-2-YL)carbamate CAS No. 916605-91-9

Benzyl N-(naphthalen-2-YL)carbamate

Cat. No. B3167089
CAS RN: 916605-91-9
M. Wt: 277.3 g/mol
InChI Key: DZXYSERXDONXGM-UHFFFAOYSA-N
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Description

Benzyl N-(naphthalen-2-yl)carbamate is an organic compound with the molecular formula C18H15NO2 . It has a molecular weight of 277.32 . The compound is also known by its IUPAC name, benzyl naphthalen-2-ylcarbamate .


Molecular Structure Analysis

The InChI code for Benzyl N-(naphthalen-2-yl)carbamate is 1S/C18H15NO2/c20-18(21-13-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antimicrobial Properties

Benzyl N-(naphthalen-2-yl)carbamate has demonstrated antimicrobial activity. In a study, its efficacy was comparable to that of the standard antibiotic ampicillin. Notably, it exhibited approximately fourfold higher activity against Staphylococcus aureus compared to the chloro derivative .

Triazole Synthesis

The compound can be used in the synthesis of triazoles. Specifically, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized from it. This process involves copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) reactions, resulting in excellent yields and high regioselectivity .

Photosensitized Nickel Catalysis

Benzyl N-(naphthalen-2-yl)carbamate can participate in N-arylation reactions through photosensitized nickel catalysis. These reactions are valuable in synthetic chemistry and drug discovery .

properties

IUPAC Name

benzyl N-naphthalen-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(21-13-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXYSERXDONXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(naphthalen-2-YL)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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